(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile
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Description
“(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile” is a chemical compound with the molecular formula C17H11BrN2S2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring and a thiophene ring, both of which are sulfur-containing heterocycles. The thiazole ring is attached to a bromophenyl group and the thiophene ring is attached to a methyl group .
Scientific Research Applications
Synthesis of Related Compounds
Research on compounds with structural similarities, such as those containing bromophenyl, thiazolyl, and acrylonitrile groups, often focuses on the synthesis of intermediates for pharmaceuticals and materials science. For example, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory drugs, demonstrates the interest in bromophenyl compounds for medicinal chemistry (Qiu, Gu, Zhang, & Xu, 2009).
Biological Activities of Analogous Compounds
Thiazole derivatives, including benzofused thiazole analogs, have been evaluated for their antioxidant and anti-inflammatory properties. These compounds are of interest due to their potential as therapeutic agents, with certain benzofused thiazoles showing promise in in vitro studies for their activities (Raut et al., 2020).
Applications in Material Science
Compounds with thiazolyl and acrylonitrile groups have also found applications in the synthesis of materials for optoelectronic devices. The integration of these functional groups into π-extended conjugated systems is valuable for creating novel materials with desirable electronic and luminescent properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
properties
IUPAC Name |
(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2S2/c1-11-6-7-21-16(11)8-13(9-19)17-20-15(10-22-17)12-2-4-14(18)5-3-12/h2-8,10H,1H3/b13-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYAZVOLWQSKFD-JYRVWZFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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